molecular formula C13H18FNO2 B1400599 Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate CAS No. 1192039-94-3

Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate

Cat. No.: B1400599
CAS No.: 1192039-94-3
M. Wt: 239.29 g/mol
InChI Key: ZLKOACIDIBZPEW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C13H18FNO2 and its molecular weight is 239.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reaction Mechanisms

  • Formation in Chemical Reactions : Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate can form as a result of specific chemical reactions. For example, the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride can unexpectedly lead to the formation of related compounds, highlighting the complexity of chemical reactions involving similar molecular structures (Volod’kin et al., 2013).

Synthesis and Modification

  • Organometallic Compound Synthesis : This compound is involved in the synthesis and modification of organometallic compounds. Such compounds are significant in medicinal chemistry for creating isosteric substitutes for organic drug candidates (Patra et al., 2012).
  • Radiosynthesis of Inhibitors : In the development of radiolabeled inhibitors for PET imaging, tert-butyl derivatives, including those similar to this compound, are used for studying monocarboxylate transporters in cancers (Sadeghzadeh et al., 2019).

Bioorganic and Pharmaceutical Chemistry

  • Synthesis of Bioorganometallics : The compound finds applications in bioorganic chemistry, particularly in the synthesis of bioorganometallics based on antibiotic structures. This involves the complexation of certain acid derivatives with organometallic moieties (Patra et al., 2012).
  • Inhibitor Development : It plays a role in the synthesis of inhibitors for imaging and therapeutic purposes, especially in cancer research, due to its involvement in the synthesis of radiolabeled compounds (Sadeghzadeh et al., 2019).

Material Science

  • Material Safety Evaluations : Derivatives of this compound are evaluated for safety in material science, particularly for their use in food contact materials. This highlights its relevance in ensuring consumer safety in various applications (Flavourings, 2011).

Future Directions

: Sigma-Aldrich: Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate : Sigma-Aldrich: tert-Butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate : Sigma-Aldrich: TERT-BUTYL 4-((3-FLUOROPHENYL)AMINO)PIPERIDINE-1-CARBOXYLATE : ChemicalBook: this compound : ChemicalBook: this compound : [Smolecule: Tert-butyl 3-(3-amino-4-flu

Properties

IUPAC Name

tert-butyl 3-(3-amino-4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4,6,8H,5,7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKOACIDIBZPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 81.0 g (303 mmol) of tert-butyl (2E)-3-(4-fluoro-3-nitrophenyl)acrylate in a mixture of 810 ml of THF and 810 ml of ethanol was inertized with argon, and 8.1 g of 10% palladium on carbon were added. The suspension was stirred at RT under a hydrogen atmosphere at standard pressure for 9 h. The reaction mixture was then filtered off with suction through kieselguhr, and the filtrate was concentrated. The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 4:1). This gave 66.0 g (91% of theory) of the title compound.
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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